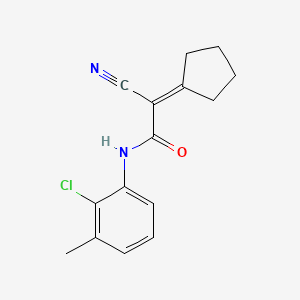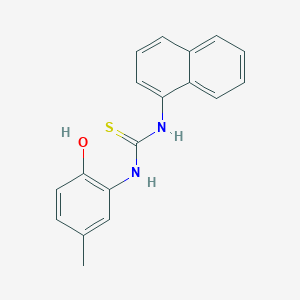![molecular formula C18H16ClN3O2 B4276734 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE](/img/structure/B4276734.png)
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE
Descripción general
Descripción
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group attached to a pyrazole ring, and a methoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the 4-chlorobenzyl-pyrazole intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHOXYBENZAMIDE can be compared with other similar compounds to highlight its uniqueness:
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share the 4-chlorobenzyl group but differ in the core structure, which is an indole instead of a pyrazole.
1-(4-chlorobenzyl)piperazine: This compound also contains the 4-chlorobenzyl group but has a piperazine ring instead of a pyrazole ring.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound features the 4-chlorobenzyl group but includes a benzenesulfonamide moiety.
The unique combination of the pyrazole ring and methoxybenzamide moiety in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-4-2-3-14(9-17)18(23)21-16-10-20-22(12-16)11-13-5-7-15(19)8-6-13/h2-10,12H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTQXYSDIHFQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-hydroxyphenyl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4276660.png)

![N-(2-hydroxy-5-methylphenyl)-N'-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]thiourea](/img/structure/B4276680.png)

![ethyl 4-ethyl-2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4276690.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(4-nitrophenyl)urea](/img/structure/B4276695.png)
![methyl 5-(aminocarbonyl)-2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4276699.png)
![N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE](/img/structure/B4276717.png)
![4-CHLORO-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4276724.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4276730.png)
![5-{[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4276741.png)
![4-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-4-oxobutanoic acid](/img/structure/B4276747.png)
![4-{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-4-oxobutanoic acid](/img/structure/B4276752.png)
![N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE](/img/structure/B4276758.png)
